molecular formula C12H19N B1594167 N-Hexylaniline CAS No. 4746-32-1

N-Hexylaniline

Cat. No.: B1594167
CAS No.: 4746-32-1
M. Wt: 177.29 g/mol
InChI Key: OXHJCNSXYDSOFN-UHFFFAOYSA-N
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Description

N-Hexylaniline is an organic compound with the molecular formula C₁₂H₁₉N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a hexyl group. This compound is known for its applications in various chemical processes and industries due to its unique properties.

Mechanism of Action

Target of Action

N-Hexylaniline, also known as 4-n-Hexylaniline , is an organic compound It’s primarily used as an intermediate in the dye and pigment industry , suggesting that its targets could be the molecules involved in these processes.

Biochemical Pathways

Given its use as an intermediate in dye and pigment synthesis , it’s likely involved in the biochemical pathways related to these processes. The downstream effects would depend on the specific compounds it’s synthesized with and the end products of these reactions.

Pharmacokinetics

It’s known that this compound is insoluble in water , which could impact its bioavailability and distribution in an organism

Result of Action

As an intermediate in dye and pigment synthesis , its primary effect is likely the formation of these compounds. The specific molecular and cellular effects would depend on the end products of these reactions and their interactions with cellular structures and processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its action and efficacy. Additionally, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and atmospheric conditions can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with hexyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C₆H₅NH₂} + \text{C₆H₁₃X} \rightarrow \text{C₆H₅NHC₆H₁₃} + \text{HX} ] where X is a halogen such as chlorine or bromine. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the acid formed.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of nitrohexylbenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: N-Hexylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-hexylbenzoquinone.

    Reduction: It can be reduced to form hexylcyclohexylamine.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.

Major Products Formed:

    Oxidation: N-Hexylbenzoquinone

    Reduction: Hexylcyclohexylamine

    Substitution: N-Hexyl derivatives of nitrobenzene, sulfonic acid, and halobenzene.

Scientific Research Applications

N-Hexylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological molecules.

    Industry: It is used in the production of rubber chemicals, agrochemicals, and surfactants.

Comparison with Similar Compounds

  • N-Butylaniline
  • N-Octylaniline
  • N-Dodecylaniline

N-Hexylaniline stands out due to its optimal chain length, which provides a good balance between solubility and hydrophobic interactions, making it versatile for various chemical and industrial applications.

Properties

IUPAC Name

N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJCNSXYDSOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197146
Record name N-Hexylaniline
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Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-32-1
Record name N-Hexylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexylaniline
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Record name N-Hexylaniline
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Record name N-Hexylaniline
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Synthesis routes and methods

Procedure details

Following general procedure D, a mixture of chlorobenzene (1.02 mL, 10 mmol), hexylamine (1.83 mL, 14 mmol), NaOt-Bu (1.15 g, 12 mmol), 10 (4 mg, 0.05 mol %), 1 (2.5 mg, 0.05 mol %), and Bu2O (3 mL) was heated to 85° C. for 1 h. The crude product was purified via the Biotage SP4 (silica-packed 50 g; 0-50% EtOAc/hexanes) to provide the title compound as a clear oil (1.607 g, 91%). 1H NMR (300 MHz, CDCl3) δ: 7.33 (t, J=7.5 Hz, 2H), 6.85 (t, J=7.5 Hz, 1H), 6.74 (d, J=7.5 Hz, 2H), 3.70 (s, 1H), 3.23 (t, J=7.0 Hz, 2H), 1.74 (pentet, J=7.0 Hz, 2H), 1.51 (m, 6H), 1.09 (t, J=7.0 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) 6: ppm 148.9, 129.6, 117.4, 113.0, 44.4, 32.1, 29.9, 27.3, 23.1, 14.5. IR (neat, cm−1): 3412, 2956, 2928, 1603, 1507, 1321, 1259, 748, 692. Anal. Calcd. for C12H19N: C, 81.30; H, 10.80. Found: C, 81.37; H, 10.73.
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-Hexylaniline primarily studied for in the context of these research papers?

A1: this compound is often investigated as a component of liquid crystals, specifically in the synthesis and characterization of various liquid crystal compounds. Its presence contributes to the unique properties and phase transitions exhibited by these materials. Additionally, this compound has been explored as an extractant for metal ions like Bismuth(III) and Zinc(II) in analytical chemistry. [, , ]

Q2: What are some specific liquid crystal compounds synthesized using this compound, and what interesting phases do they exhibit?

A2: Several compounds incorporating this compound have been synthesized, including N-(4-n-pentyloxybenzylidene)-4-n-hexylaniline (50.6) and N-(4-n-octyloxybenzylidene) p-n-decylaniline (80.10). [, ] These compounds display various smectic phases, such as smectic A, smectic B, smectic C, smectic F, and smectic G, showcasing a range of order and fluidity depending on temperature. [, ] Interestingly, 50.6 exhibits an unusual sequence of smectic phases (SB, SF, SG) with increasing temperature, transitioning from a more ordered to a less ordered and back to a more ordered state. []

Q3: How is this compound used in the extraction and separation of metal ions?

A3: this compound acts as a liquid ion exchanger in solvent extraction processes. For example, when dissolved in xylene, it effectively extracts Bismuth(III) from thiocyanate and sulfuric acid solutions. [] Similarly, it extracts Zinc(II) under specific conditions. [] The extracted metal ions can then be stripped from the organic phase for further analysis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H19N, and its molecular weight is 177.29 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: While the provided abstracts don't delve into specific spectroscopic details for this compound alone, compound 1 (4-carboxybenzylidene-4′-hexylaniline) in reference [] provides 1H NMR and 13C NMR data, which can give insights into the structure and properties of related aniline derivatives.

Q6: How does the structure of this compound relate to its function in liquid crystals?

A6: The structure of this compound, with its rigid aromatic ring and flexible alkyl chain, contributes to its liquid crystal properties. The aromatic ring provides rigidity and promotes alignment with neighboring molecules, while the flexible chain allows for fluidity and movement within the liquid crystal phases. [] The length of the alkyl chain can significantly impact the types of smectic phases observed and their transition temperatures. []

Q7: Has computational chemistry been employed in studying this compound or its derivatives?

A7: Yes, Density Functional Theory (DFT) calculations have been used to study the molecular structure, frontier orbitals, and electronic properties of organometallic Palladium(II) and Platinum(II) complexes containing a Schiff base ligand derived from this compound and 2-hydroxy-4-n-hexyloxybenzaldehyde. [] These calculations provided insights into the photoconductivity of these complexes.

Q8: Have there been studies on the environmental impact or degradation of this compound?

A8: The provided abstracts do not offer information on the environmental impact or degradation pathways of this compound. This aspect would require further investigation.

Q9: What analytical techniques are commonly used to characterize and quantify this compound and its related compounds?

A9: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of synthesized compounds. []
  • Differential Scanning Calorimetry (DSC): Used to study phase transitions and their associated enthalpy changes in liquid crystals. [, , , ]
  • Polarized Optical Microscopy: Used to visually observe the different liquid crystal phases and their textures. [, ]
  • Density measurements (Dilatometry): Used to determine density changes associated with phase transitions and calculate thermodynamic parameters. [, , ]

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